molecular formula C11H24O B010205 5-ethylnonan-3-ol CAS No. 19780-71-3

5-ethylnonan-3-ol

Cat. No.: B010205
CAS No.: 19780-71-3
M. Wt: 172.31 g/mol
InChI Key: DWMKGYOHPSYFCS-UHFFFAOYSA-N
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Description

5-Ethyl-3-nonanol is an organic compound with the molecular formula C11H24O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-nonanol typically involves the reduction of the corresponding ketone, 5-Ethyl-3-nonanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

In an industrial setting, 5-Ethyl-3-nonanol can be produced through catalytic hydrogenation of 5-Ethyl-3-nonanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the ketone to the corresponding alcohol with high efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-nonanol can undergo various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form 5-Ethyl-3-nonanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the ketone form can be reduced to 5-Ethyl-3-nonanol using reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products Formed

    Oxidation: 5-Ethyl-3-nonanone.

    Reduction: 5-Ethyl-3-nonanol.

    Substitution: 5-Ethyl-3-chlorononane.

Scientific Research Applications

5-Ethyl-3-nonanol has several applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis.

    Biology: The compound can be used in studies involving alcohol metabolism and enzymatic reactions.

    Medicine: Research on its potential therapeutic effects and interactions with biological systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-nonanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nonanol
  • 5-Methyl-3-nonanol
  • 3-Decanol

Comparison

5-Ethyl-3-nonanol is unique due to the presence of an ethyl group at the fifth position of the carbon chain, which influences its chemical properties and reactivity. Compared to 3-Nonanol, which lacks the ethyl group, 5-Ethyl-3-nonanol exhibits different steric and electronic effects, impacting its behavior in chemical reactions and interactions.

Properties

IUPAC Name

5-ethylnonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-4-7-8-10(5-2)9-11(12)6-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMKGYOHPSYFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334119
Record name 5-Ethyl-3-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-71-3
Record name 5-Ethyl-3-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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